4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride
Overview
Description
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring substituted at positions 2, 4 and 5 . The characteristic 1 H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .Chemical Reactions Analysis
The chemical reactions of this compound are characterized by the interaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones .The octanol/water partition coefficients (clogP values) for these synthesized compounds are ranged from 4 to 5 .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing new heterocyclic compounds with dicoordinated phosphorus, demonstrating the cyclocondensation reactions involving 3-substituted 2-aminothiazolium bromides with phosphorus trichloride. These synthetic approaches yield various derivatives with potential applications in material science and pharmaceutical chemistry (Bansal et al., 1992).
Reactivity and Substitution Studies
Further studies on diazepines include examining the reactivities of positions in dihydro-1,4-diazepines towards electrophilic substitution, which has implications for chemical synthesis and the development of new compounds with specific properties (Barnett et al., 1971).
Pharmacological Evaluations
Although excluding direct drug applications, it's important to note the broader context in which these compounds are studied. For example, novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives have been synthesized and evaluated for their anxiolytic and analgesic properties, indicating the therapeutic potential of similar structures (Maltsev et al., 2021).
Anticonvulsant Activities
Research into thiazolidinones reveals the synthesis of compounds with significant anticonvulsant activities, highlighting the importance of structural derivatives in medical chemistry (Senthilraja & Alagarsamy, 2012).
Structural and Spectroscopic Studies
Studies also delve into the structural and spectroscopic analysis of benzodiazepine derivatives, offering insights into their chemical behavior and potential applications in developing new materials or therapeutic agents (Michalik et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS.2ClH/c1-8-10(16-9(2)13-8)7-14-6-5-12-4-3-11(14)15;;/h12H,3-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASCMTZSGMKFPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCNCCC2=O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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